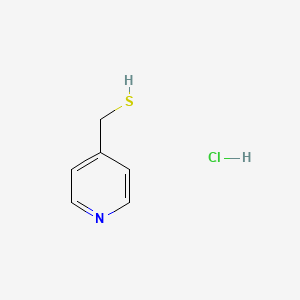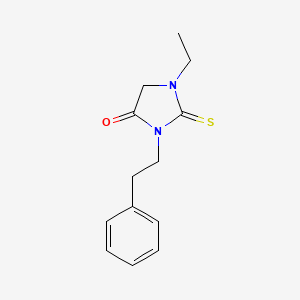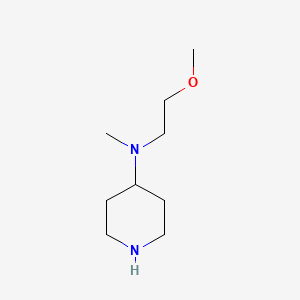
1,2-Benzenediamine, N1-(2-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzenediamine, N1-(2-nitrophenyl)- is an organic compound that belongs to the class of substituted benzenediamines. This compound is characterized by the presence of a nitrophenyl group attached to the benzene-1,2-diamine core. It is a significant intermediate in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Benzenediamine, N1-(2-nitrophenyl)- can be synthesized through a nucleophilic aromatic substitution reaction. One common method involves the reaction of 2-fluoronitrobenzene with benzene-1,2-diamine under basic conditions. The reaction typically requires a solvent such as ethanol and a base like potassium carbonate. The mixture is heated to facilitate the substitution reaction, resulting in the formation of 1,2-Benzenediamine, N1-(2-nitrophenyl)- .
Industrial Production Methods
Industrial production of 1,2-Benzenediamine, N1-(2-nitrophenyl)- often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Benzenediamine, N1-(2-nitrophenyl)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Potassium carbonate, ethanol, heat.
Oxidation: Nitric acid, hydrogen peroxide.
Major Products Formed
Reduction: N1-(2-Aminophenyl)benzene-1,2-diamine.
Substitution: Various substituted benzenediamines depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives of 1,2-Benzenediamine, N1-(2-nitrophenyl)-.
Wissenschaftliche Forschungsanwendungen
1,2-Benzenediamine, N1-(2-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules, including heterocycles and polymers.
Biology: Investigated for its potential as a ligand in metal ion coordination complexes, which can be used in biological assays and imaging.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,2-Benzenediamine, N1-(2-nitrophenyl)- involves its interaction with molecular targets through its functional groups. The nitrophenyl and amino groups can participate in hydrogen bonding, coordination with metal ions, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
o-Phenylenediamine: An isomer of 1,2-Benzenediamine, N1-(2-nitrophenyl)- with amino groups at the ortho positions.
m-Phenylenediamine: An isomer with amino groups at the meta positions.
p-Phenylenediamine: An isomer with amino groups at the para positions.
Uniqueness
1,2-Benzenediamine, N1-(2-nitrophenyl)- is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity compared to its isomers. This compound’s ability to undergo specific reactions and form coordination complexes makes it valuable in various applications .
Eigenschaften
CAS-Nummer |
2055-56-3 |
|---|---|
Molekularformel |
C12H11N3O2 |
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
2-N-(2-nitrophenyl)benzene-1,2-diamine |
InChI |
InChI=1S/C12H11N3O2/c13-9-5-1-2-6-10(9)14-11-7-3-4-8-12(11)15(16)17/h1-8,14H,13H2 |
InChI-Schlüssel |
VQVJMSMIMXHFNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N)NC2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(4-Fluorophenyl)-5-methoxybenzo[B]thiophene-3-carboxylic acid](/img/structure/B8745276.png)
![(8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B8745285.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)ethanol](/img/structure/B8745297.png)





![2-chloro-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8745336.png)
![5-Methylfuro[3,2-b]pyridine](/img/structure/B8745343.png)
